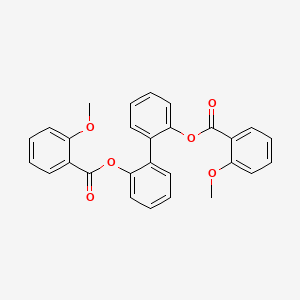![molecular formula C22H23NO3 B4876953 cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B4876953.png)
cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone, also known as CPIM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPIM is a cyclic ketone that belongs to the indole family of compounds.
Mechanism of Action
The mechanism of action of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of fungi and viruses. In addition, this compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical reactions with other compounds in the lab. This compound is also a toxic compound that requires careful handling and disposal.
Future Directions
There are several future directions for the study of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone. One potential direction is the development of this compound-based drugs for the treatment of cancer, fungal infections, and viral infections. Another potential direction is the study of this compound's effects on other enzymes and proteins involved in cell growth and proliferation. Furthermore, the study of this compound's effects on other neurodegenerative disorders could lead to the development of new therapeutic agents for these diseases.
Synthesis Methods
The synthesis of cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone involves the reaction of 1-(2-methoxyphenoxy)-3-(prop-2-yn-1-yl)propan-2-ol with cyclopropylcarbonyl chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 186-187°C.
Scientific Research Applications
Cyclopropyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound has been shown to exhibit anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
cyclopropyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-25-20-9-4-5-10-21(20)26-14-6-13-23-15-18(22(24)16-11-12-16)17-7-2-3-8-19(17)23/h2-5,7-10,15-16H,6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMVIUDWABJJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4876873.png)
![N,N'-bis[4-(aminosulfonyl)phenyl]pentanediamide](/img/structure/B4876881.png)

![N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide](/img/structure/B4876889.png)
![N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)

![5-cyclohexyl-4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4876903.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4876911.png)
![2,2,4,6-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4876922.png)
![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)


![1-(2-chloro-6-fluorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4876956.png)

